
Benzenesulfonamide
概要
説明
ベンゼンスルホンアミドは、分子式 C₆H₇NO₂S の有機化合物です。これは、スルホンアミド基がベンゼン環に結合したスルホンアミド誘導体です。 この化合物は、特定の酵素を阻害する能力や、より複雑な分子の合成における構成要素としての役割を果たすことから、医薬品化学を含むさまざまな分野で応用されていることが知られています .
準備方法
合成経路と反応条件: ベンゼンスルホンアミドは、いくつかの方法によって合成できます。一般的な方法の1つは、ベンゼンスルホニルクロリドとアンモニアまたはアミンを反応させる方法です。 この反応は通常、次のように進行します: [ \text{C}6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl} ] この反応は通常、生成された塩化水素を中和するためにピリジンなどの塩基の存在下で行われます {_svg_2}.
工業生産方法: 工業的な設定では、ベンゼンスルホンアミドは、収率と純度を向上させるために最適化された条件を用いて、同様の方法でより大規模に生産されます。 連続フロー反応器と高度な精製技術を使用することで、高品質のベンゼンスルホンアミドを効率的に生産することができます .
化学反応の分析
反応の種類: ベンゼンスルホンアミドは、次のようなさまざまな化学反応を起こします。
置換反応: スルホンアミド基が他の求核剤によって置換される求核置換反応に関与することができます。
酸化と還元: ベンゼンスルホンアミドは、特定の条件下で酸化または還元されて、異なる生成物を生成することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を使用することができます。
還元: 接触水素化または水素化リチウムアルミニウムなどの還元剤の使用。
生成される主要な生成物:
酸化: スルホン酸またはスルホン酸塩。
還元: アミンまたは他の還元誘導体。
置換: さまざまな置換スルホンアミド.
科学的研究の応用
Medicinal Applications
1.1 Anticancer Activity
Benzenesulfonamide derivatives have been extensively studied for their anticancer properties. For instance, compounds like SLC-0111, a ureido-bearing this compound, are currently undergoing clinical trials for treating pancreatic ductal adenocarcinoma. This compound has demonstrated promising antiproliferative effects in cancer cells, particularly under acidic conditions typical of tumor microenvironments .
1.2 Carbonic Anhydrase Inhibition
Benzenesulfonamides are recognized as effective inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. Recent studies have shown that novel this compound derivatives exhibit significant inhibitory activity against human CA IX and XII isoforms, making them potential candidates for treating diseases such as glaucoma and cancer .
1.3 Antiviral Properties
Research has highlighted the potential of this compound derivatives as inhibitors of the HIV-1 capsid (CA). A study synthesized several phenylalanine derivatives with this compound moieties, which were screened for antiviral activity, demonstrating effective inhibition of HIV-1 replication in vitro .
Case Studies
作用機序
ベンゼンスルホンアミドの作用機序は、主に酵素の阻害を含みます。たとえば、炭酸脱水酵素を活性部位に結合させることで阻害し、二酸化炭素から重炭酸塩への変換を防ぎます。 この阻害は、呼吸や酸塩基平衡を含むさまざまな生理学的プロセスに影響を与えます .
類似化合物:
スルファニルアミド: 同様の酵素阻害特性を持つ別のスルホンアミド。
メタンスルホンアミド: 反応性の異なる、より単純なスルホンアミド。
トルエンスルホンアミド: ベンゼン環にメチル基を持つ誘導体で、化学的性質に影響を与えます.
独自性: ベンゼンスルホンアミドは、幅広い生物学的標的に結合することを可能にする独自の構造を持つため、ユニークです。 安定な誘導体を形成する能力により、研究と工業用途の両方で汎用性の高い化合物となっています .
類似化合物との比較
Sulfanilamide: Another sulfonamide with similar enzyme inhibitory properties.
Methanesulfonamide: A simpler sulfonamide with different reactivity.
Toluenesulfonamide: A derivative with a methyl group on the benzene ring, affecting its chemical properties.
Uniqueness: Benzenesulfonamide is unique due to its specific structure that allows it to interact with a wide range of biological targets. Its ability to form stable derivatives makes it a versatile compound in both research and industrial applications .
生物活性
Benzenesulfonamide and its derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, particularly in antibacterial, anticancer, and enzyme inhibition applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring. Its chemical structure allows for various modifications, leading to a wide range of biological activities. The compound has been studied for its potential as an antibacterial agent, enzyme inhibitor, and anticancer drug.
Antibacterial Activity
Recent studies have demonstrated that certain this compound derivatives exhibit promising antibacterial and anti-biofilm activities. For instance, analogues such as 4e , 4g , and 4h have shown significant inhibition against carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM, indicating their selectivity over CA II (IC50 values of 1.55–3.92 μM) . This selectivity enhances their potential for targeting bacterial infections without affecting human cells adversely.
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
4e | CA IX | 10.93 | High |
4g | CA IX | 25.06 | High |
4h | CA II | 1.55 | Low |
Anticancer Properties
This compound derivatives have also been investigated for their anticancer properties, particularly against glioblastoma (GBM) cells. In one study, the compound AL106 exhibited a remarkable 78% inhibition of cell growth at a concentration of 100 µM in U87 glioblastoma cells . This suggests that this compound can induce cell death through interactions with receptor tyrosine kinases.
Case Study: Efficacy of AL106 in GBM Cells
- Objective : To assess the cytotoxic effects of AL106 on U87 glioblastoma cells.
- Method : Trypan blue exclusion method was used to determine cell viability.
- Results :
- AL106: 78% inhibition
- AL34: 64.7% inhibition
- AL110: 53.3% inhibition
- Control (Cisplatin): 90% inhibition
The study indicates that while AL106 is less cytotoxic than cisplatin in non-cancerous cells, it retains significant efficacy against cancerous cells .
Enzyme Inhibition
Benzenesulfonamides are known to inhibit various enzymes, particularly carbonic anhydrases (CAs). For example, the ureido-bearing this compound SLC-0111 is currently in clinical trials for its role as a CA IX inhibitor in pancreatic cancer treatment . This compound has demonstrated antiproliferative effects under acidic conditions typical of tumor microenvironments, enhancing its therapeutic potential.
Table 2: Enzyme Inhibition by this compound Derivatives
Compound | Target Enzyme | K_I (nM) | Biological Activity |
---|---|---|---|
SLC-0111 | CA IX | <10 | Antiproliferative |
Acetazolamide | CA I | <100 | Reference Control |
Human Case Studies
Several case studies have documented the biological effects of this compound in humans, particularly regarding sensitization and allergic reactions. For instance, workers exposed to this compound reported respiratory symptoms and skin sensitization . These findings highlight the need for caution when handling this compound in occupational settings.
Summary of Human Case Studies
- Asthmatic Reactions : Observed in brewery workers exposed to concentrations between 0.25–2%.
- Skin Sensitization : Confirmed through skin-prick tests showing positive reactions across various concentrations.
- Long-term Effects : Symptoms persisted from hours to days post-exposure.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzenesulfonamide derivatives, and how can reaction conditions be optimized for purity?
this compound derivatives are typically synthesized via nucleophilic substitution or click chemistry. For example, reacting 4-fluorobenzenesulfonyl chloride with amines (e.g., prop-2-yn-1-amine) in dichloromethane/NaOH yields intermediates, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids . Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratio of sulfonyl chloride to amine), using catalysts (CuSO₄·5H₂O and sodium ascorbate), and purification via silica gel chromatography (hexane/EtOAc gradients). Monitoring via NMR ensures structural fidelity .
Q. How can QSAR models guide the design of this compound-based carbonic anhydrase inhibitors?
Quantitative Structure-Activity Relationship (QSAR) models evaluate parameters like topological indices (e.g., Wiener index), logP (lipophilicity), and electronic descriptors (e.g., Hammett constants). For carbonic anhydrase inhibitors, hydrophobic interactions and sulfonamide group geometry are critical. Studies suggest that substituents enhancing hydrogen bonding to Zn²⁺ in the active site improve inhibitory potency .
Q. What computational tools predict the toxicity of this compound derivatives, and what are their limitations?
Tools like ProTox-II, STopTox, and GUSAR predict toxicity by analyzing structural alerts and dose-response relationships. For example, ProTox-II categorizes compounds based on LD₅₀ values and organ-specific toxicity. However, discrepancies arise between theoretical predictions and experimental data, particularly for administration routes (e.g., intraperitoneal vs. oral). Validation with in vitro assays (e.g., hepatocyte viability) is essential .
Advanced Research Questions
Q. How does spacer length in "two-prong" this compound ligands influence binding to human carbonic anhydrase I (hCA-I)?
Spacer length modulates affinity by aligning the sulfonamide moiety with the active site and peripheral metal-binding regions. Ligands with 22 Å spacers (e.g., L2) show 100-fold higher affinity for hCA-I than those with 29 Å spacers (L1), due to optimal coordination of Cu²⁺ to surface histidine residues. Fluorescence titration and kinetic assays (e.g., Ki measurements) validate these interactions .
Q. What strategies reconcile contradictions between theoretical toxicity predictions and experimental toxicity profiles?
Discrepancies often stem from route-dependent metabolism (e.g., first-pass effects in oral administration) or unmodeled protein interactions. For this compound 24, theoretical models underestimate subcutaneous toxicity due to delayed absorption. Hybrid approaches combining in silico predictions (e.g., TEST software) with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves) improve accuracy .
Q. How can this compound analogs be validated as TrkA inhibitors for glioblastoma (GBM) therapy?
Validation involves:
- In vitro assays : Trypan blue exclusion or MTT assays to determine IC₅₀ values (e.g., AL106: 58.6 µM in U87 cells) .
- Docking studies : Identifying interactions with TrkA residues (e.g., hydrophobic bonds with Tyr359, hydrogen bonds with Gln369) .
- ADMET profiling : Assessing BBB permeability, CYP inhibition, and Ames test results to prioritize compounds like AL106 for preclinical trials .
Q. What experimental designs address low reproducibility in this compound-based anticancer activity studies?
Key steps include:
特性
CAS番号 |
98-10-2 |
---|---|
分子式 |
C6H7NO2S |
分子量 |
157.19 g/mol |
IUPAC名 |
benzenesulfonimidic acid |
InChI |
InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) |
InChIキー |
KHBQMWCZKVMBLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N |
正規SMILES |
C1=CC=C(C=C1)S(=N)(=O)O |
melting_point |
151.0 °C |
Key on ui other cas no. |
98-10-2 |
物理的記述 |
White to cream odorless crystalline powder; [Alfa Aesar MSDS] |
ピクトグラム |
Irritant |
関連するCAS |
18522-93-5 (mono-hydrochloride salt) |
同義語 |
enzenesulfonamide benzenesulfonamide monosodium salt |
蒸気圧 |
0.000894 [mmHg] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。